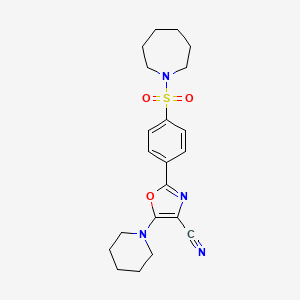
CC(=O)c1c(F)ccnc1F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluoro-oxindole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Fluoro-oxindole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of fluoro-oxindole derivatives in treating various diseases.
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the difluoropyridinyl group suggests that it may interact with biological targets through hydrogen bonding or pi-stacking .
Result of Action
The molecular and cellular effects of 1-(2,4-difluoropyridin-3-yl)ethanone’s action are currently unknown. Given the compound’s structure, it may have a variety of effects depending on its specific targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluoro-oxindole can be synthesized through several synthetic routes. One common method involves the nucleophilic fluorination of oxindole derivatives. This process typically uses reagents such as cesium fluoride or alkali metal fluorides in the presence of ionic liquids, which facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction conditions often include moderate temperatures and short reaction times to achieve high yields without byproducts .
Industrial Production Methods
In an industrial setting, the production of fluoro-oxindole may involve large-scale nucleophilic fluorination processes. These processes utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts such as copper iodide and light sources like compact fluorescent light bulbs can enhance the efficiency of the fluorination reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Fluoro-oxindole undergoes various types of chemical reactions, including:
Oxidation: Fluoro-oxindole can be oxidized to form corresponding oxindole derivatives with different oxidation states.
Reduction: Reduction reactions can convert fluoro-oxindole into reduced forms with altered electronic properties.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like cesium fluoride and alkali metal fluorides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxindole derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxindole: The parent compound of fluoro-oxindole, lacking the fluorine atoms.
Chloro-oxindole: Similar structure but with chlorine atoms instead of fluorine.
Bromo-oxindole: Contains bromine atoms in place of fluorine.
Uniqueness
Fluoro-oxindole is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make fluoro-oxindole more reactive and versatile in various chemical and biological applications compared to its halogenated counterparts.
Propriétés
IUPAC Name |
1-(2,4-difluoropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKWTOVBVYYKHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2400493.png)


![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)

![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)
![2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2400503.png)

![methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2400507.png)


![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400513.png)


